molecular formula C23H21Cl3N2O2S B3406957 1-(Diphenylmethyl)-4-(2,3,4-trichlorobenzenesulfonyl)piperazine CAS No. 459179-19-2

1-(Diphenylmethyl)-4-(2,3,4-trichlorobenzenesulfonyl)piperazine

Cat. No.: B3406957
CAS No.: 459179-19-2
M. Wt: 495.8 g/mol
InChI Key: RQIRHDDLXVILQJ-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-4-(2,3,4-trichlorobenzenesulfonyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a diphenylmethyl group and a trichlorobenzenesulfonyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diphenylmethyl)-4-(2,3,4-trichlorobenzenesulfonyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Diphenylmethylpiperazine: This step involves the reaction of diphenylmethanol with piperazine in the presence of a suitable catalyst.

    Sulfonylation: The diphenylmethylpiperazine is then reacted with 2,3,4-trichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

The reaction conditions for these steps usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, improved safety, and higher yields. Continuous flow synthesis of sulfonyl chlorides, for example, can be achieved using reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) for oxidative chlorination .

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylmethyl)-4-(2,3,4-trichlorobenzenesulfonyl)piperazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfonyl chlorides.

    Reduction: Corresponding alcohols or amines.

    Substitution: Sulfonamides or sulfonyl azides.

Scientific Research Applications

1-(Diphenylmethyl)-4-(2,3,4-trichlorobenzenesulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-4-(2,3,4-trichlorobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The diphenylmethyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(Diphenylmethyl)-4-(2,3,4-trichlorobenzenesulfonyl)piperazine can be compared with other sulfonyl piperazines, such as:

    1-(Diphenylmethyl)-4-(benzenesulfonyl)piperazine: Lacks the trichloro substitution, which may affect its reactivity and binding properties.

    1-(Diphenylmethyl)-4-(4-chlorobenzenesulfonyl)piperazine: Contains a single chlorine atom, which may result in different chemical and biological properties.

Properties

IUPAC Name

1-benzhydryl-4-(2,3,4-trichlorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl3N2O2S/c24-19-11-12-20(22(26)21(19)25)31(29,30)28-15-13-27(14-16-28)23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,23H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIRHDDLXVILQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=C(C(=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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